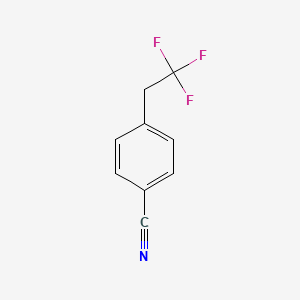
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is a heterocyclic organic compound featuring an oxazolidine ring. This compound is notable for its unique structural properties, which include a five-membered ring containing both nitrogen and oxygen atoms. It is used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate under basic conditions to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidines, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can alter the function of the target molecules .
Comparison with Similar Compounds
Thiazoles: These compounds also contain a five-membered ring but with sulfur instead of oxygen.
Imidazoles: Featuring a five-membered ring with two nitrogen atoms.
Triazoles: Contain three nitrogen atoms in the ring structure.
Uniqueness: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, providing distinct reactivity and stability compared to other heterocycles .
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
CAS No. |
936493-29-7 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2,2,4,4-tetramethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-8(2)6-13-9(3,4)10(8)7(11)12-5/h6H2,1-5H3 |
InChI Key |
LHDMMLLKIVJHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(N1C(=O)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



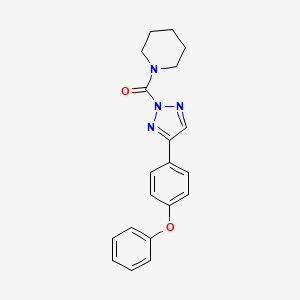
![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
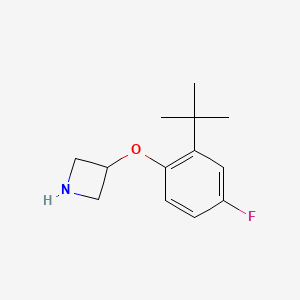
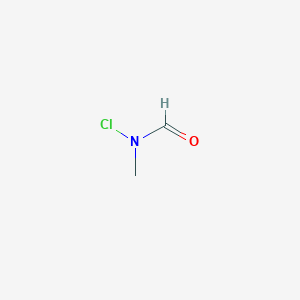
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)

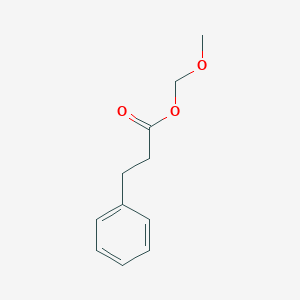
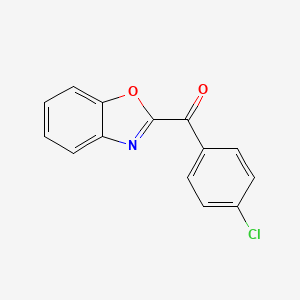
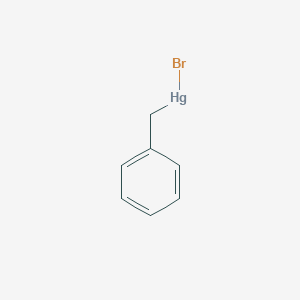
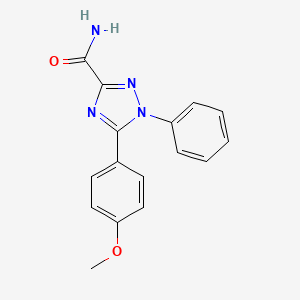
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
